molecular formula C5H10ClNO B14321667 Ethyl 2-chloropropanimidate CAS No. 100606-80-2

Ethyl 2-chloropropanimidate

Cat. No.: B14321667
CAS No.: 100606-80-2
M. Wt: 135.59 g/mol
InChI Key: LNWRAWGOCGDBPL-UHFFFAOYSA-N
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Description

Ethyl 2-chloropropanimidate (CAS 100606-80-2, molecular formula C₅H₁₀ClNO) is an imidate ester characterized by a propyl backbone with a chlorine substituent at the second carbon and an ethoxy imidate functional group. Imidates, such as this compound, are reactive intermediates widely used in organic synthesis, particularly for forming amidines and other nitrogen-containing heterocycles. Their electrophilic nature makes them valuable in nucleophilic substitution reactions .

Properties

CAS No.

100606-80-2

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

ethyl 2-chloropropanimidate

InChI

InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3

InChI Key

LNWRAWGOCGDBPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.

    Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.

    Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.

Scientific Research Applications

Ethyl 2-chloropropanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Ethyl 2-Chloroacetimidate Hydrochloride

CAS 36743-66-5 (C₄H₉Cl₂NO):

  • Structural Differences : This compound features an ethyl backbone (vs. propyl in Ethyl 2-chloropropanimidate) with a chlorine atom at the second carbon. The hydrochloride salt introduces an additional Cl⁻ ion, enhancing solubility in polar solvents .
  • Reactivity : The hydrochloride form increases electrophilicity, making it more reactive in aqueous conditions. However, the shorter carbon chain reduces steric hindrance compared to this compound.
  • Applications : Used in peptide synthesis and as a precursor for amidines. The hydrochloride salt facilitates purification in industrial processes .

Ethyl 2-Chloropropionate

CAS Unspecified (C₅H₉ClO₂):

  • Functional Group : An ester (vs. imidate in this compound), with a chlorine substituent at the second carbon.
  • Reactivity : Esters are less electrophilic than imidates, limiting their utility in nucleophilic substitutions. However, they are more stable under acidic conditions.
  • Applications: Primarily used as a solvent or flavoring agent.

Ethyl 2-Chloro-2-[(Propan-2-yl)Imino]Acetate

CAS 1032707-93-9 (C₇H₁₂ClNO₂):

  • Structural Differences: Contains an isopropylimino group at the second carbon, introducing additional branching and basicity.
  • Reactivity: The imino group enhances nucleophilicity, enabling chelation with metal catalysts. This contrasts with this compound, which lacks such coordinating groups.
  • Applications : Utilized in asymmetric catalysis and coordination chemistry due to its stereochemical flexibility .

Ethyl 2-Hydroxypropanimidoate Hydrochloride

CAS 299397-11-8 (C₅H₁₂ClNO₂):

  • Substituent Variation : A hydroxyl group replaces the chlorine atom in this compound.
  • Physicochemical Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing volatility. This compound is less reactive in alkylation reactions due to diminished electrophilicity.
  • Applications: Potential use in prodrug formulations where controlled hydrolysis is required .

Comparative Data Table

Compound CAS Molecular Formula Functional Group Key Reactivity Primary Applications
This compound 100606-80-2 C₅H₁₀ClNO Imidate High electrophilicity, nucleophilic substitution Amidine synthesis, heterocycles
Ethyl 2-chloroacetimidate HCl 36743-66-5 C₄H₉Cl₂NO Imidate (salt) Enhanced solubility, aqueous reactivity Peptide synthesis, industrial amidines
Ethyl 2-chloropropionate Unspecified C₅H₉ClO₂ Ester Moderate stability, low electrophilicity Solvents, flavoring agents
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate 1032707-93-9 C₇H₁₂ClNO₂ Imino-imidate Chelation, stereochemical flexibility Asymmetric catalysis
Ethyl 2-hydroxypropanimidoate HCl 299397-11-8 C₅H₁₂ClNO₂ Hydroxy-imidate Reduced electrophilicity, hydrogen bonding Prodrug formulations

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